6-Nitrophthalazine PDE5 Inhibitory Potency: Superior Activity Compared to Reference Inhibitor E4021
In a direct head-to-head comparison within the same study, the 6-nitro-substituted phthalazine derivative (compound 15f) exhibited an IC₅₀ of 3.5 nM against PDE5 purified from porcine platelets, representing a 2.5-fold improvement in potency over the reference PDE5 inhibitor E4021 (IC₅₀ = 8.6 nM) [1]. Additionally, 6-substituted phthalazines (15 series) demonstrated consistently greater PDE5-inhibitory activity than their 7-substituted regioisomers (16 series), establishing positional specificity as a determinant of biological efficacy [1]. In functional vasorelaxation assays using isolated porcine coronary arteries precontracted with prostaglandin F₂α (10⁻⁵ M), the 6-nitro-containing compound 15f achieved an EC₅₀ of 160 nM, compared to 980 nM for E4021—a 6.1-fold enhancement in functional vasorelaxant potency [1].
| Evidence Dimension | PDE5 enzyme inhibition (IC₅₀) and vasorelaxant activity (EC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3.5 nM (compound 15f, 6-nitro-substituted phthalazine); EC₅₀ = 160 nM |
| Comparator Or Baseline | E4021 (reference PDE5 inhibitor): IC₅₀ = 8.6 nM; EC₅₀ = 980 nM |
| Quantified Difference | 2.5-fold lower IC₅₀ (3.5 nM vs 8.6 nM); 6.1-fold lower EC₅₀ (160 nM vs 980 nM) |
| Conditions | PDE5 purified from porcine platelets; isolated porcine coronary arteries precontracted with PGF₂α (10⁻⁵ M) |
Why This Matters
The 2.5-fold improvement in biochemical potency and 6.1-fold enhancement in functional vasorelaxation directly impact lead optimization decisions and provide a clear procurement rationale for selecting 6-nitrophthalazine-based scaffolds over alternative PDE5 inhibitor chemotypes.
- [1] Watanabe N, Adachi H, Takase Y, Ozaki H, Matsukura M, Miyazaki K, Ishibashi K, Ishihara H, Kodama K, Nishino M, Kakiki M, Kabasawa Y. 4-Benzylamino-1-chloro-6-substituted phthalazines: synthesis and inhibitory activity toward phosphodiesterase 5. J Med Chem. 1998;41(18):3367-3372. View Source
